molecular formula C14H13NO2 B8652934 4-(2-Pyridin-3-ylethyl)benzoic acid CAS No. 75987-51-8

4-(2-Pyridin-3-ylethyl)benzoic acid

Cat. No.: B8652934
CAS No.: 75987-51-8
M. Wt: 227.26 g/mol
InChI Key: RZBZOCNOFMVKIA-UHFFFAOYSA-N
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Description

4-(2-Pyridin-3-ylethyl)benzoic acid is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75987-51-8

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-(2-pyridin-3-ylethyl)benzoic acid

InChI

InChI=1S/C14H13NO2/c16-14(17)13-7-5-11(6-8-13)3-4-12-2-1-9-15-10-12/h1-2,5-10H,3-4H2,(H,16,17)

InChI Key

RZBZOCNOFMVKIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 2 Pyridin 3 Ylethyl Benzoic Acid

Established Synthetic Routes to the 4-(2-Pyridin-3-ylethyl)benzoic Acid Core

The construction of the this compound skeleton is primarily achieved through strategic carbon-carbon bond-forming reactions that connect the pyridine (B92270) and benzoic acid fragments. This is often followed by modifications of functional groups to yield the final carboxylic acid.

Coupling Reactions for Aromatic and Aliphatic Linkages

Palladium-catalyzed cross-coupling reactions are instrumental in forging the crucial bond between the aromatic and aliphatic components of the target molecule. Key strategies include the Heck reaction, Sonogashira coupling followed by reduction, and Suzuki coupling.

Heck Reaction: The Heck reaction provides a direct method for the vinylation of an aryl halide. In a potential synthetic route, 3-vinylpyridine can be coupled with a 4-halobenzoic acid derivative, such as methyl 4-bromobenzoate, using a palladium catalyst. The resulting 4-(2-(pyridin-3-yl)vinyl)benzoic acid ester can then be reduced to the target compound. The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.

Sonogashira Coupling and Subsequent Reduction: An alternative two-step approach involves the Sonogashira coupling of a terminal alkyne with an aryl halide. For instance, 3-ethynylpyridine can be coupled with methyl 4-iodobenzoate in the presence of a palladium catalyst and a copper(I) co-catalyst to form methyl 4-(pyridin-3-ylethynyl)benzoate. Subsequent catalytic hydrogenation of the alkyne functionality yields the desired ethyl linkage. This method offers the advantage of creating a stable intermediate that can be purified before the final reduction step.

Suzuki Coupling: The Suzuki coupling reaction, which involves the reaction of an organoboron compound with an organohalide, offers another versatile route. A plausible strategy would involve the coupling of a 3-pyridylboronic acid with a 4-(2-haloethyl)benzoic acid derivative. The availability of a wide range of boronic acids and the mild reaction conditions make this an attractive method.

Coupling ReactionReactant 1Reactant 2Catalyst SystemKey Transformation
Heck Reaction 3-VinylpyridineMethyl 4-bromobenzoatePd(OAc)₂, PPh₃, BaseC-C bond formation (vinylation)
Sonogashira Coupling 3-EthynylpyridineMethyl 4-iodobenzoatePd(PPh₃)₂Cl₂, CuI, BaseC-C bond formation (alkynylation)
Suzuki Coupling 3-Pyridylboronic acidEthyl 4-(2-bromoethyl)benzoatePd(PPh₃)₄, BaseC-C bond formation (arylation)

Functional Group Interconversions on the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters and amides, which are common functional groups in pharmacologically active molecules.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, reacting it with an alcohol in the presence of a strong acid catalyst. Alternatively, milder methods involving coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed, which are particularly useful for sensitive substrates.

Amide Formation: Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct amide formation from the carboxylic acid and an amine can also be achieved using various coupling reagents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), which facilitate the reaction under mild conditions.

Pyridine Ring Functionalization Strategies

The pyridine ring in this compound is susceptible to various functionalization reactions, which can be used to modulate the electronic and steric properties of the molecule.

One key strategy involves the direct C-H functionalization of the pyridine ring. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has emerged as a powerful tool for the regioselective introduction of various functional groups at specific positions on the pyridine ring. The nitrogen atom in the pyridine ring can act as a directing group, facilitating ortho-C–H activation.

Development of Novel and Efficient Synthetic Protocols

Ongoing research focuses on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its derivatives.

Catalyst Systems for Selective Synthesis

The development of highly active and selective catalyst systems is crucial for improving the efficiency of the coupling reactions used to construct the core structure. For palladium-catalyzed reactions, the choice of ligand plays a significant role in determining the catalyst's activity and selectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have shown great success in facilitating challenging cross-coupling reactions. N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands that can enhance the stability and activity of palladium catalysts.

Environmentally Benign Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes. This includes the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been successfully performed in aqueous media, often with the aid of water-soluble ligands or surfactants to facilitate the reaction between hydrophobic organic substrates. beilstein-journals.org

Furthermore, the development of photocatalytic methods offers a promising green alternative to traditional thermal reactions. chemeurope.com Visible-light photocatalysis can enable C-H functionalization and other transformations under mild conditions, often without the need for stoichiometric activating agents. chemeurope.com The use of flow chemistry is another approach that can enhance the safety, efficiency, and scalability of synthetic processes. nih.govbeilstein-journals.org Continuous flow reactors offer precise control over reaction parameters, leading to improved yields and reduced waste. nih.govbeilstein-journals.org

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. These derivatization strategies typically focus on three key areas of the molecule: the carboxylic acid group on the benzoic acid ring, the pyridine ring, and the ethylene linker that connects the two aromatic systems. By systematically modifying these regions, researchers can fine-tune the physicochemical and biological properties of the parent compound.

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, most commonly esters and amides. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and cell membrane permeability.

Esterification: Esterification of the carboxylic acid can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, typically using a strong acid like sulfuric acid as a catalyst. tcu.edugoogle.com This method is effective for simple alcohols like methanol or ethanol. For more sensitive or complex alcohols, milder conditions are preferable. The Steglich esterification, which uses coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is another widely used method that proceeds at room temperature. semanticscholar.org An alternative route involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Amidation: Similarly, the carboxylic acid can be converted into amides by reaction with primary or secondary amines. Direct condensation is often difficult, so the carboxylic acid is typically activated first. The use of coupling agents (e.g., DCC, HATU, HOBt) is a prevalent strategy for forming the amide bond under mild conditions. In research concerning retinoidal benzoic acid derivatives, amide analogues have been synthesized to explore structure-activity relationships. nih.gov The acyl chloride intermediate approach is also highly effective for synthesizing amides. The choice of method depends on the stability of the starting materials and the desired product.

Below is a table summarizing common methods for modifying the carboxylic acid group.

TransformationReagents and ConditionsProduct
Fischer EsterificationAlcohol (R'-OH), cat. H₂SO₄, heatEster (R-COOR')
Steglich EsterificationAlcohol (R'-OH), DCC, DMAPEster (R-COOR')
Acyl Chloride FormationSOCl₂ or (COCl)₂Acyl Chloride (R-COCl)
Amidation (Coupling)Amine (R'R''NH), Coupling Agent (e.g., HATU)Amide (R-CONR'R'')
Amidation (via Acyl Chloride)1. SOCl₂ 2. Amine (R'R''NH)Amide (R-CONR'R'')

R represents the 4-(2-Pyridin-3-ylethyl)phenyl moiety.

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions. Its derivatization is a key strategy for modulating electronic properties and biological interactions.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), requiring more forceful reaction conditions. quimicaorganica.org Resonance analysis shows that the carbon atoms at the 2-, 4-, and 6-positions are more electron-deficient than those at the 3- and 5-positions. Consequently, electrophilic attack occurs preferentially at the C-3 and C-5 positions, where the intermediate carbocation (sigma complex) is least destabilized. quora.comquora.com For this compound, which is already substituted at the 3-position, further electrophilic substitution (e.g., nitration, halogenation) would be expected to occur primarily at the C-5 position. However, the harsh conditions often required for these reactions (e.g., fuming sulfuric acid for sulfonation) can lead to protonation of the pyridine nitrogen, further deactivating the ring. rsc.org

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution (NAS), particularly at the electron-deficient C-2, C-4, and C-6 positions. quora.com This reactivity can be exploited to introduce various functional groups. For direct functionalization of C-H bonds, methods like vicarious nucleophilic substitution (VNS) have been applied to activated pyridine systems (e.g., nitropyridines), allowing for the introduction of alkyl groups. acs.org While the parent compound is not activated, this highlights a potential strategy if an electron-withdrawing group were to be introduced onto the pyridine ring first.

The table below outlines the general reactivity of the pyridine ring in the target molecule.

Reaction TypePosition of AttackReactivityTypical Conditions
Electrophilic SubstitutionC-5Low (deactivated ring)Harsh (e.g., high temp, strong acids)
Nucleophilic SubstitutionC-2, C-4, C-6Moderate (activated positions)Requires good leaving group or activating group

The saturated ethylene bridge connecting the two aromatic rings is the most chemically inert part of the molecule. Direct functionalization of this linker is challenging; therefore, derivatization strategies typically involve synthesizing analogues with pre-modified linkers.

Unsaturation: One common alteration is the introduction of unsaturation to create a more rigid, planar structure.

Stilbene/Styrene Analogues: An analogue containing a double bond (ethene or stilbene-like linker) could be synthesized. This is often achieved through Wittig-type reactions between a suitable phosphonium ylide derived from a pyridylmethyl halide and a benzaldehyde derivative, or via Heck or Suzuki coupling reactions. The synthesis of 4-[3-(pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate from 3-pyridinecarboxaldehyde and a substituted acetophenone demonstrates the formation of an unsaturated linker. semanticscholar.org

Alkyne Analogues: An ethynyl (alkyne) linker can be introduced, typically via Sonogashira coupling between a halo-substituted pyridine or benzene and a terminal alkyne derivative of the other ring.

Homologation/Chain Extension: Analogues with longer alkyl chains (e.g., propylene, butylene) can be synthesized to alter the flexibility and distance between the two aromatic rings. These are typically prepared through multi-step synthetic routes, for example, by coupling different starting materials rather than by modifying the ethylene linker of the parent compound directly.

Introduction of Functional Groups: While direct C-H activation of the ethylene bridge is difficult, synthetic routes can be designed to produce analogues where one of the methylene (B1212753) groups is replaced by a heteroatom or a functional group. For instance, an ether linkage could be formed through Williamson ether synthesis using a pyridylethyl alcohol and a substituted halobenzene.

The following table presents potential strategies for modifying the linker.

Linker AlterationSynthetic StrategyResulting Linker
DehydrogenationOxidation (e.g., with DDQ, MnO₂)Ethene (-CH=CH-)
Introduction of AlkyneSonogashira CouplingEthyne (-C≡C-)
Chain HomologationMulti-step synthesis via coupling reactionsPropylene (-CH₂CH₂CH₂-)
Heteroatom InsertionWilliamson Ether SynthesisEther Linker (-O-CH₂-)

These derivatization strategies provide a versatile toolkit for creating a library of analogues based on the this compound scaffold, enabling detailed exploration of its chemical space.

Advanced Spectroscopic and Structural Characterization of 4 2 Pyridin 3 Ylethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed picture of the atomic connectivity and chemical environment within 4-(2-Pyridin-3-ylethyl)benzoic acid can be established.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of a related compound, benzoic acid, shows characteristic signals for its protons. docbrown.info The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a high chemical shift, around 12-13 ppm. The aromatic protons of the benzene (B151609) ring appear in the range of 7.4-8.1 ppm. docbrown.info For this compound, the ethyl bridge would introduce additional signals, specifically two triplets corresponding to the two methylene (B1212753) (-CH2-) groups.

The ¹³C NMR spectrum of benzoic acid reveals five distinct signals, corresponding to the different carbon environments in the molecule. docbrown.info The carboxyl carbon atom is significantly deshielded and appears at approximately 172-174 ppm. docbrown.info The aromatic carbons resonate in the region of 128-134 ppm. docbrown.infochemicalbook.com In the case of this compound, the ethyl and pyridine (B92270) carbons would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid H12.0 - 13.0-
Carboxylic Acid C-~172
Benzoic Ring CH7.2 - 8.0128 - 145
Benzoic Ring C-COOH-~127
Benzoic Ring C-CH₂-~146
Ethyl CH₂ (adjacent to benzoic)~3.0~37
Ethyl CH₂ (adjacent to pyridine)~3.0~34
Pyridine Ring CH7.2 - 8.5123 - 150
Pyridine Ring C-CH₂-~135

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) correlations. For this compound, COSY would show correlations between the adjacent protons on the ethyl bridge and between neighboring protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). This would definitively link the proton signals of the ethyl and aromatic groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection points between the ethyl bridge and the benzoic acid and pyridine rings. For instance, an HMBC correlation would be expected between the protons of the methylene group adjacent to the benzoic ring and the quaternary carbon of the ring to which it is attached.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR spectrum of benzoic acid, a core component of the target molecule, displays several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, resulting from hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong band between 1680 and 1710 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching vibrations are observed in the 1210-1320 cm⁻¹ range. docbrown.info The IR spectrum of this compound would be expected to show these characteristic carboxylic acid peaks, along with bands corresponding to the vibrations of the pyridine ring and the ethyl bridge.

Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic compounds, Raman spectra often show strong signals for the ring stretching vibrations.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)2500 - 3300 (broad)
CarbonylC=O stretch1680 - 1710
Carboxylic AcidC-O stretch1210 - 1320
Aromatic RingsC-H stretch3000 - 3100
Aromatic RingsC=C stretch1450 - 1600
AlkaneC-H stretch2850 - 2960

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For benzoic acid, the UV-Vis spectrum in aqueous solution shows two main absorption bands. rsc.org The B-band, attributed to a π → π* transition, appears around 230 nm for the neutral molecule and 225 nm for the benzoate (B1203000) anion. rsc.org The C-band, which is broader, is centered at approximately 274 nm for the neutral species and 269 nm for the anion. rsc.org The presence of the pyridylethyl substituent in this compound is expected to influence the position and intensity of these absorption bands due to the extension of the conjugated system. The pyridine ring itself can also contribute to the UV-Vis spectrum. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular weight of this compound (C₁₄H₁₃NO₂) is 227.26 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 227.

The fragmentation pattern provides clues about the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For benzoic acid, prominent fragments are observed at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺). docbrown.info

In the case of this compound, fragmentation would likely involve cleavage of the ethyl bridge. A significant fragment would be expected from the cleavage of the bond between the two methylene groups, leading to characteristic ions representing the pyridylmethyl and carboxyphenyl moieties.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Description
227[C₁₄H₁₃NO₂]⁺Molecular Ion (M⁺)
210[C₁₄H₁₂NO]⁺Loss of OH
182[C₁₃H₁₂N]⁺Loss of COOH
122[C₇H₆O₂]⁺Benzoic acid cation radical
106[C₇H₈N]⁺Pyridylethyl cation
92[C₆H₆N]⁺Pyridylmethyl cation
77[C₆H₅]⁺Phenyl cation

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.

It is highly probable that the solid-state structure of this compound would also be characterized by hydrogen bonding between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule, leading to the formation of supramolecular assemblies. The ethyl bridge would introduce additional conformational flexibility to the molecule.

Computational and Theoretical Studies on 4 2 Pyridin 3 Ylethyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide valuable information about molecular orbitals and electrostatic potential, which are crucial for understanding a molecule's behavior.

For a molecule like 4-(2-Pyridin-3-ylethyl)benzoic acid, DFT calculations would be performed to optimize its geometry and to determine its electronic properties. A common approach involves using a functional, such as B3LYP, with a suitable basis set, like 6-311++G(d,p). researchgate.net

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites for electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Analogous Pyridine-Benzoic Acid Derivative

Molecular Orbital Energy (eV)
HOMO -6.50
LUMO -2.35
HOMO-LUMO Gap 4.15

Data is illustrative and based on a study of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For a molecule like this compound, the MEP map would likely show a negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, indicating these are the most likely sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the aromatic rings would likely exhibit a positive potential (blue), making them susceptible to nucleophilic attack. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational flexibility, solvent effects, and intermolecular interactions.

For this compound, the ethyl linker between the pyridine and benzoic acid moieties allows for considerable conformational flexibility. MD simulations could be employed to explore the different accessible conformations of the molecule in various solvents. These simulations would reveal how the molecule folds and orients itself in solution, which is crucial for understanding its interactions with other molecules, such as biological receptors. Studies on similar molecules, like 2-pyridin-3-yl-benzo[d] researchgate.netnih.govoxazin-4-one derivatives, have utilized conformational analysis to build binding models for protein-ligand interactions. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of protons (¹H) and carbon-13 (¹³C). researchgate.netresearchgate.net For this compound, predicted NMR spectra would show characteristic signals for the protons and carbons in the pyridine ring, the benzoic acid ring, and the ethyl linker. For example, in a related compound, 4-ethylbenzoic acid, the ¹H NMR spectrum shows distinct signals for the ethyl group and the aromatic protons. chemicalbook.com

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. DFT calculations can predict the vibrational wavenumbers of a molecule, which can be compared to experimental IR spectra. researchgate.netchemicalbook.com For this compound, the IR spectrum would be expected to show characteristic stretching vibrations for the O-H and C=O bonds of the carboxylic acid group, as well as vibrations associated with the aromatic rings. nist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orgresearchgate.net The predicted spectrum for this compound would likely show absorption bands corresponding to π-π* transitions within the aromatic pyridine and benzoic acid rings. Studies on benzoic acid itself have shown characteristic absorption bands that are influenced by pH and solvent. rsc.orgrsc.orgresearchgate.net

Table 2: Predicted Spectroscopic Data for a Hypothetical this compound

Spectroscopic Technique Predicted Key Signals
¹H NMR (ppm) ~12-13 (COOH), ~7-8.5 (aromatic H), ~2.5-3.0 (ethyl H)
¹³C NMR (ppm) ~170 (C=O), ~120-150 (aromatic C), ~30-40 (ethyl C)
IR (cm⁻¹) ~3000 (O-H stretch), ~1700 (C=O stretch), ~1600 (C=C stretch)
UV-Vis (nm) ~230, ~270

This data is hypothetical and based on typical values for similar functional groups and compounds. chemicalbook.comnist.govrsc.org

In Silico Modeling for Intermolecular Interactions

In silico modeling encompasses a range of computational techniques used to study how a molecule interacts with other molecules, such as proteins or DNA. This is particularly relevant in drug design and materials science.

For this compound, its structure suggests the potential for various intermolecular interactions. The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. The aromatic rings can participate in π-π stacking interactions. Molecular docking studies on similar compounds, such as 4-hydroxy-benzoic acid derivatives, have been used to understand their binding to proteins like bovine serum albumin. nih.gov The ability to form these non-covalent interactions is critical for the molecule's potential applications in areas like the development of metal-organic frameworks or as a ligand for biological targets. A study on 3-(4-Pyridyl)benzoic acid showed that intermolecular O-H···N hydrogen bonds link neighboring molecules into infinite chains. researchgate.net

Applications of 4 2 Pyridin 3 Ylethyl Benzoic Acid in Coordination Chemistry and Materials Science

Design as a Ligand in Metal Coordination Compounds

The design of 4-(2-pyridin-3-ylethyl)benzoic acid as a ligand in metal coordination compounds is predicated on its ability to bridge metal centers or to act as a terminal ligand, thereby influencing the dimensionality and properties of the resulting complex. The flexible ethyl spacer distinguishes it from more rigid analogues like pyridinylbenzoic acids, introducing a degree of conformational freedom that can lead to unique structural outcomes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound is typically achieved through solvothermal or hydrothermal methods. rsc.org These techniques involve heating a mixture of the ligand and a metal salt in a suitable solvent or solvent mixture. The choice of solvent can influence the resulting structure, as can other reaction conditions such as temperature, pH, and the metal-to-ligand molar ratio. For instance, studies on the related ligand 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid have shown that reaction with various divalent metal salts under hydrothermal conditions yields a range of coordination polymers with different structures. rsc.org

Characterization of the resulting metal complexes is carried out using a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometries of the metal centers. Spectroscopic methods such as FT-IR are used to confirm the coordination of the ligand to the metal ion, often by observing a shift in the stretching frequency of the carboxylate group. nih.gov UV-Vis spectroscopy can provide insights into the electronic environment of the metal center. nih.govnih.gov Thermal analysis techniques, such as thermogravimetric analysis (TGA), are employed to assess the thermal stability of the complexes and to identify the loss of any coordinated or guest solvent molecules. nih.gov

While specific complexes of this compound are not widely reported in the reviewed literature, the established synthesis and characterization methods for similar pyridyl-carboxylate ligands provide a clear roadmap for the preparation and analysis of its coordination compounds.

Investigation of Coordination Modes and Stoichiometries

The coordination of 4-(2-pyridin-3-ylethyl)benzoate to metal ions can occur through either the pyridine (B92270) nitrogen atom, the carboxylate oxygen atoms, or both, leading to a variety of coordination modes and stoichiometries. In many known pyridyl-carboxylate complexes, both the pyridine and carboxylate groups participate in coordination, allowing the ligand to act as a linker between metal centers. rsc.orgnih.gov

The carboxylate group can adopt several binding modes, including:

Monodentate: One oxygen atom coordinates to a single metal center.

Bidentate Chelate: Both oxygen atoms coordinate to the same metal center, forming a chelate ring.

Bidentate Bridging: Each oxygen atom coordinates to a different metal center, bridging them.

The pyridine nitrogen typically acts as a monodentate ligand, coordinating to a single metal ion. The combination of these coordination possibilities allows for the formation of complexes with various metal-to-ligand stoichiometries, such as 1:2 or 1:3, and diverse dimensionalities, from simple mononuclear or binuclear complexes to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgnih.gov The specific coordination mode and resulting stoichiometry are influenced by factors such as the identity of the metal ion, the reaction conditions, and the presence of any ancillary ligands or counter-ions. nih.gov For example, in studies with the related ligand 3-nitro-4-(pyridin-4-yl)benzoic acid, different metal ions (Cd(II) vs. Ni(II)) and reaction conditions led to the formation of MOFs with different coordination geometries and topologies. nih.gov

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to bridge metal centers makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials consist of metal ions or clusters (nodes) linked together by organic ligands (linkers) to form extended, often porous, networks.

Framework Design and Topology Control

The design of MOFs using pyridyl-carboxylate ligands is a well-established strategy. The geometry of the ligand, in conjunction with the preferred coordination geometry of the metal node, dictates the topology of the resulting framework. For instance, the reaction of 3-(4-pyridyl)benzoic acid with various transition metals has been shown to produce 2D fence-like coordination networks. researchgate.net Similarly, the use of 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid has led to the formation of 2D layers with a 4-sql topology, which can further interpenetrate to form more complex 3D structures. rsc.org

The flexibility of the ethyl spacer in this compound introduces an additional level of complexity and potential for novel topologies compared to its more rigid counterparts. This flexibility could allow for the formation of frameworks that can respond to external stimuli, such as the introduction of guest molecules. The choice of metal ion is also crucial in determining the final topology. For example, Cd(II) ions have been shown to form binuclear clusters that act as 6-connected nodes, leading to a pcu topology, while Ni(II) ions with the same ligand can form 4-connected nodes resulting in a 2D sql network. nih.gov

Gas Sorption Properties and Pore Characteristics

A key feature of many MOFs is their permanent porosity, which allows them to be used for applications such as gas storage and separation. The pore characteristics of a MOF, including its pore size, shape, and volume, are determined by the length and geometry of the organic linker and the topology of the framework. While specific data on MOFs derived from this compound is not available, studies on related systems provide insight into their potential gas sorption properties.

Supramolecular Assembly and Co-crystallization Studies

Beyond coordination chemistry, this compound is a valuable building block for supramolecular assembly and co-crystallization. These approaches rely on non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize molecules into well-defined, extended structures.

The primary and most predictable non-covalent interaction for this compound is the hydrogen bond between the carboxylic acid group of one molecule and the pyridine nitrogen of another. This robust interaction, known as the carboxylic acid···pyridine heterosynthon, is a cornerstone of crystal engineering. nih.gov This interaction can lead to the formation of various supramolecular motifs, such as dimers, chains, or more complex networks. In the crystal structure of the related 3-(4-pyridyl)benzoic acid, intermolecular O-H···N hydrogen bonds link neighboring molecules into infinite chains. researchgate.net

Co-crystallization involves crystallizing two or more different neutral molecules together in a stoichiometric ratio. This compound can act as a co-former with other molecules that possess complementary hydrogen bonding sites. For example, it could form co-crystals with other carboxylic acids, amides, or other N-heterocycles. The formation of co-crystals can be used to modify the physicochemical properties of a substance, such as its solubility and stability. google.com The flexible nature of the ethyl spacer in this compound could also allow for the entrapment of guest molecules within the crystalline lattice, leading to the formation of inclusion compounds.

The presence of aromatic rings in the molecule also allows for π-π stacking interactions, which can play a significant role in stabilizing the crystal packing. These interactions, in concert with hydrogen bonding, provide a powerful tool for controlling the self-assembly of this compound into predictable and functional supramolecular architectures.

Engineering of Hydrogen-Bonded Networks

The formation of robust and predictable hydrogen bonds is a cornerstone of crystal engineering. The combination of a carboxylic acid and a pyridine residue within a single molecule, as in this compound, provides the necessary components for creating self-assembled, hydrogen-bonded networks. The O-H···N hydrogen bond between a carboxylic acid and a pyridine is a highly reliable and frequently utilized supramolecular synthon. nih.gov

In analogous systems, such as 3-(4-Pyridyl)benzoic acid, intermolecular O-H···N hydrogen bonds have been shown to link molecules into infinite chains. researchgate.net Similarly, the co-crystallization of benzoic acid with molecules containing pyridyl residues consistently results in the formation of hydroxy-O—H⋯N(pyridyl) hydrogen bonds, leading to well-defined molecular aggregates. nih.goviucr.org This high propensity for acid-pyridine hydrogen bond formation is a key principle in the design of co-crystals and the engineering of materials with specific network topologies. nih.govacs.org The flexible ethyl spacer in this compound introduces additional conformational possibilities compared to more rigid analogues, potentially allowing for the formation of more complex or interpenetrated hydrogen-bonded networks, such as tapes or sheets.

Crystal Engineering and Polymorphism Investigations

The potential for polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure—is high for molecules like this compound. Different crystallization conditions could favor different conformers or hydrogen-bonding motifs, leading to polymorphs with varying physical properties. Studies on related molecules, such as p-aminobenzoic acid, have revealed multiple polymorphic forms (α, β, γ, and δ), highlighting the complex solid-state landscape of functionalized benzoic acids. rsc.org Investigations into the polymorphism of this compound would provide valuable insights into the interplay of weak interactions and conformational flexibility in directing solid-state assembly.

Utilization as a Building Block in Complex Organic Synthesis

The combination of a benzoic acid moiety and a pyridine ring within one molecule makes this compound a valuable building block for the synthesis of more complex organic structures. Both the carboxylic acid and the pyridine ring can be chemically modified, allowing for its incorporation into a wide range of target molecules.

Scaffold for Multifunctional Molecules

The pyridinyl-benzoic acid framework serves as an excellent scaffold for the development of multifunctional molecules, particularly in medicinal chemistry. For example, a structurally related compound, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, is a key intermediate in the synthesis of Nilotinib, a drug used for treating chronic myelogenous leukemia. chemicalbook.com In this case, the benzoic acid and pyridine components provide the core structure onto which other functional groups are added to achieve the desired biological activity. chemicalbook.comnih.gov

Furthermore, derivatives like 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid are utilized as building blocks in the development of new pharmaceuticals and agrochemicals. The pyridine nitrogen and carboxylate group can also coordinate to metal centers, which is relevant for the design of new catalysts. This demonstrates the utility of the pyridinyl-benzoic acid motif as a versatile platform for constructing complex, high-value molecules.

Precursor for Advanced Polymeric Materials

The ability of this compound to coordinate with metal ions through both its pyridine nitrogen and carboxylate oxygen makes it an ideal precursor for the synthesis of advanced polymeric materials, specifically coordination polymers and metal-organic frameworks (MOFs).

A study on a closely related ligand, 4-(2-carboxylatoethyl)benzoate (ceb), demonstrated the formation of a layered cobalt coordination polymer. iucr.org In this structure, the carboxylate end of the ligand bridges cobalt centers to form chains, which are then linked by another organic ligand to create 2D sheets. iucr.org These layers are further connected by hydrogen bonds to build a 3D supramolecular architecture. iucr.org The structural similarity of this compound suggests it could form similar coordination polymers, with the ethyl linker providing flexibility that could lead to novel network topologies. Research on other pyridine-dicarboxylate linkers, such as 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, has shown the ability to generate a wide diversity of coordination polymers with different metal ions, further underscoring the potential of these building blocks in materials synthesis. acs.org

Investigation of 4 2 Pyridin 3 Ylethyl Benzoic Acid in Biological Contexts Mechanistic in Vitro Studies

Exploration of Molecular Interactions with Biomolecules

Understanding how 4-(2-Pyridin-3-ylethyl)benzoic acid interacts with specific biological macromolecules is the first step in defining its mechanism of action. In vitro assays provide a controlled environment to study these interactions at the molecular level.

Many drugs containing a pyridine (B92270) ring function by targeting enzymes, particularly kinases, which are often overexpressed in diseases like cancer. nih.govnih.gov These enzymes regulate critical cellular processes, including the cell cycle, proliferation, and apoptosis. nih.gov Given its structure, this compound is a candidate for investigation as an enzyme inhibitor.

In vitro enzyme inhibition assays are used to determine a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). For instance, studies on various pyridine derivatives have revealed potent inhibitory activities against different kinases. While specific data for this compound is not available, the activities of related compounds highlight potential targets. For example, certain pyridine-based compounds have shown significant inhibition of kinases like PIM-1 and epidermal growth factor receptor (EGFR). nih.govacs.org A study on a ferrocene (B1249389) analog of imatinib, where a pyridine ring was substituted, demonstrated IC50 values in the micromolar range against BCR-ABL positive leukemia cell lines. mdpi.com Similarly, a pyridine-1,3,4-oxadiazole hybrid showed potent anticancer activity against cell lines such as MCF-7 and HepG2 with IC50 values ranging from 0.76 to 12.21 μM. acs.org

The following table presents data from related pyridine compounds to illustrate the type of results obtained from enzyme inhibition studies.

Compound ClassTarget Enzyme/Cell LineIC50 ValueSource
Pyridine-coupled amidePIM-1 Kinase14.3 nM acs.org
Pyridine-coupled amideMCF-7 (Breast Cancer)0.5 µM acs.org
Pyridine-coupled amideHepG2 (Liver Cancer)5.27 µM acs.org
Imidazo[1,2-a]pyridine-curcumin conjugatePC-3 (Prostate Cancer)2.11 ± 0.27 μM rsc.org
Imidazo[1,2-a]pyridine-curcumin conjugateHGC-27 (Gastric Cancer)2.21 ± 0.25 μM rsc.org
Ferrocene-modified Imatinib analogueK-562 (Leukemia)29.9 µM mdpi.com

This table is illustrative and based on data for structurally related pyridine derivatives, not this compound itself.

In vitro receptor binding assays are crucial for identifying which receptors a compound interacts with and with what affinity. nih.gov These assays typically use a radiolabeled ligand with known high affinity for a specific receptor and measure how effectively a test compound competes for binding. nih.gov The data are used to calculate the IC50 value, which indicates the concentration of the compound needed to displace 50% of the radiolabeled ligand, and subsequently the inhibitory constant (Ki). nih.govnih.gov

The pyridine moiety is known to participate in interactions with receptor binding sites, and the nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity. nih.gov For example, novel time-resolved competition assays have been successfully used to determine the Ki of various antagonists for the human A3 adenosine (B11128) receptor (A3R). nih.gov While specific receptor binding targets for this compound have not been identified in the available literature, its structure suggests potential interactions with a range of receptors. This remains a significant area for future research to pinpoint its direct molecular targets.

Cellular assays are used to observe the effects of a compound on whole cells, providing insights into its influence on biological pathways. Pyridine derivatives have demonstrated a wide range of effects in various human cancer cell lines. nih.govnih.gov For example, studies have shown that certain pyridine compounds can induce cytotoxicity in breast (MCF-7), liver (HepG2), and colon (HCT116) cancer cells. nih.govrsc.org

These assays can also reveal the mechanistic underpinnings of a compound's activity. For example, some pyridine derivatives have been shown to induce apoptosis (programmed cell death) or cause cell cycle arrest, preventing cancer cells from proliferating. nih.govacs.org One study found that specific pyrimidine (B1678525) and pyridine derivatives caused a significant increase in the G2/M phase of the cell cycle in HepG2 cells, indicating an interruption of cell division. nih.gov Transcriptomics and Gene Ontology (GO) analysis can further dissect the mechanism by identifying differentially expressed genes and enriched signaling pathways, such as the KEGG pathways, upon treatment with the compound. acs.org

The table below summarizes the observed activities of related pyridine compounds in various cellular assays.

Compound ClassCell LineObserved EffectSource
Pyrimidine/Pyridine DerivativesHEPG2 (Liver Cancer)Cell cycle arrest at G2/M phase nih.gov
Pyridine-coupled amidesMCF-7 (Breast Cancer)Induction of apoptosis and autophagy acs.org
Curcumin-conjugated imidazo[1,2-a]pyridineHeLa (Cervical Cancer)Potent growth inhibition (IC50 = 2.53 ± 0.01 μM) rsc.org
Thienopyridine derivativesE. coli, B. mycoides, C. albicansAntimicrobial activity researchgate.net

This table is illustrative and based on data for structurally related pyridine derivatives, not this compound itself.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, exploring how chemical structure correlates with biological activity. researchgate.net Even minor changes to a molecule can significantly alter its pharmacological profile. researchgate.net

For pyridine- and benzoic acid-based compounds, SAR studies have yielded critical insights. The presence and position of various functional groups on the aromatic rings can dramatically enhance or reduce activity. nih.govnih.gov For this compound, key areas for modification would include the pyridine ring, the benzoic acid ring, and the ethyl linker.

Studies on other pyridine derivatives have shown that:

Substituents on the Rings: The addition of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives. nih.govnih.gov Conversely, the presence of bulky groups or halogen atoms can sometimes lead to lower activity. nih.govnih.gov

The Carboxylic Acid Group: The benzoic acid's carboxyl group is a key interaction point. Modifications here, such as esterification or conversion to an amide, would likely have a profound impact on binding and cellular uptake.

The Pyridine Nitrogen: The position of the nitrogen atom within the pyridine ring is critical. Its location influences the molecule's electronic properties and its ability to act as a hydrogen bond acceptor in a protein's active site. nih.gov

By systematically synthesizing and testing derivatives of this compound, a detailed SAR profile can be constructed to guide the design of more potent and selective compounds.

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking, Molecular Dynamics)

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand like this compound might interact with a biological target. researchgate.netnih.gov These in silico techniques complement experimental assays by providing a molecular-level view of the binding process. ajol.info

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net The process involves placing the ligand into the protein's binding site and calculating a "docking score," which estimates the binding affinity. nih.govmdpi.com For instance, docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease have been used to predict their potential antiviral activity. nih.gov For this compound, docking could be used to screen a library of known protein structures (like kinases or receptors) to identify potential targets. The analysis would reveal key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic and π-stacking interactions. ajol.infomdpi.com

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com An MD simulation can confirm the stability of the binding pose predicted by docking and reveal how the ligand and protein adjust their conformations to accommodate each other. mdpi.com These simulations are crucial for validating the initial docking results and ensuring the predicted interactions are stable in a more dynamic, solution-like environment.

Together, these computational approaches can prioritize which derivatives of this compound to synthesize and test in vitro, saving time and resources in the drug discovery process.

Future Research Directions and Potential Interdisciplinary Contributions

Development of Analytical Probes and Sensors

The pyridine (B92270) nitrogen in 4-(2-Pyridin-3-ylethyl)benzoic acid can act as a coordination site for metal ions. This characteristic, coupled with the potential for luminescence or colorimetric changes upon binding, makes it a candidate for the development of selective analytical probes. Future research could focus on:

Metal Ion Sensing: Investigating the coordination of the pyridine nitrogen with various metal ions. The electronic properties of the benzoic acid portion could be fine-tuned to modulate the spectroscopic response upon metal binding, leading to sensors for environmental monitoring or biological imaging.

Anion Recognition: The carboxylic acid group can be functionalized to create receptors for specific anions. The pyridine ring could serve as a signaling unit, with its protonation state or electronic properties being influenced by anion binding.

Integration into Smart Materials and Responsive Systems

The dual functionality of this compound makes it an attractive building block for "smart" materials that respond to external stimuli.

pH-Responsive Polymers: The acidic benzoic acid and basic pyridine components can be exploited to create polymers that change their conformation, solubility, or other properties in response to pH changes. Such materials could have applications in drug delivery systems or as self-healing materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of both the carboxylate and the pyridine nitrogen to coordinate with metal centers makes this compound a potential linker for the construction of novel MOFs. These materials could exhibit interesting properties for gas storage, separation, or catalysis.

Advancements in Catalysis and Organic Transformations

The pyridine moiety can act as a ligand for transition metal catalysts, while the benzoic acid group can be used to anchor the molecule to a solid support or to introduce secondary interactions in a catalytic process.

Homogeneous Catalysis: Derivatives of this compound could be synthesized to act as ligands in homogeneous catalysis, potentially influencing the selectivity and activity of metal-catalyzed reactions.

Heterogeneous Catalysis: The benzoic acid group provides a handle for immobilizing the pyridine-containing fragment onto a solid support, such as silica (B1680970) or a polymer resin. This would allow for the development of recyclable catalysts for various organic transformations.

Exploration of Novel Biological Targets through High-Throughput Screening of Derivatives

The pyridine and benzoic acid motifs are present in many biologically active compounds. High-throughput screening of a library of derivatives of this compound could lead to the discovery of new therapeutic agents.

Library Synthesis: A combinatorial approach could be used to generate a diverse library of compounds by modifying the carboxylic acid group (e.g., forming amides or esters) and the pyridine ring (e.g., N-alkylation or substitution).

Biological Screening: This library could then be screened against a wide range of biological targets, such as enzymes and receptors, to identify compounds with potential therapeutic activity. For instance, similar pyridine-containing compounds have been investigated for their roles as enzyme inhibitors.

Q & A

Q. What are the common synthetic routes for 4-(2-Pyridin-3-ylethyl)benzoic acid, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura or Ullmann coupling, where a pyridine derivative is coupled with a benzoic acid precursor. Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity .

Q. How does the position of the pyridine ring (e.g., 2-, 3-, or 4-substitution) influence the compound’s physicochemical properties?

  • Methodological Answer : Pyridine substitution alters electronic effects and steric hindrance. For example, 3-substituted pyridines (as in this compound) exhibit distinct hydrogen-bonding capabilities compared to 2- or 4-substituted analogs. Solubility and reactivity can be assessed via polarity measurements (logP) and UV-Vis spectroscopy in varying solvents .

Q. What characterization techniques are essential for verifying the purity of this compound?

  • Methodological Answer : Purity is confirmed using:
  • HPLC : Quantifies impurities ≥0.1%.
  • NMR : Identifies structural anomalies (e.g., unexpected coupling or peaks).
  • Elemental Analysis : Validates empirical formula accuracy.
  • Melting Point Analysis : Detects polymorphic forms or contaminants .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with enzymatic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities to active sites. For instance, the pyridine nitrogen may coordinate with metal ions in metalloenzymes. Dynamics simulations (MD) further assess stability of ligand-protein complexes over time .

Q. What strategies resolve contradictions in solubility data reported for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions arise from varying experimental conditions (e.g., temperature, pH). Standardize measurements via:
  • Shake-Flask Method : Measures solubility at controlled pH and 25°C.
  • Cosolvency Studies : Uses ethanol/water mixtures to extrapolate intrinsic solubility.
  • Particle Size Analysis : Ensures consistent particle distribution during testing .

Q. How does the compound’s stability under oxidative conditions impact its utility in long-term biological assays?

  • Methodological Answer : Oxidation of the ethyl linker or pyridine ring can degrade the compound. Stability is tested via:
  • Forced Degradation Studies : Expose to H₂O₂ (3% v/v) at 40°C for 24 hours.
  • LC-MS/MS : Identifies degradation products.
  • Antioxidant Additives : Evaluate stabilizers like ascorbic acid .

Q. What structural modifications enhance the compound’s binding affinity to GABA receptors while minimizing off-target effects?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the benzoic acid with a tetrazole group to maintain acidity while improving blood-brain barrier penetration.
  • SAR Studies : Systematically vary the pyridine’s substituents (e.g., electron-withdrawing groups) and measure affinity via radioligand binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.